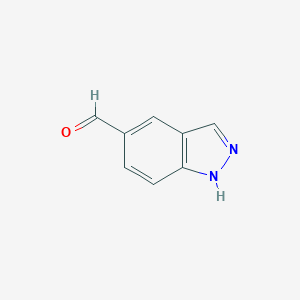

1H-Indazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKMYHNMBGQQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611622 | |

| Record name | 1H-Indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253801-04-6 | |

| Record name | 1H-Indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of 1H-Indazole-5-carbaldehyde: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-carbaldehyde has emerged as a pivotal building block in medicinal chemistry, primarily owing to the versatile reactivity of its aldehyde functional group and the therapeutic potential inherent in the indazole scaffold. While the precise historical account of its initial synthesis is not prominently documented in seminal literature, its contemporary significance is intrinsically linked to the broader development of indazole-containing kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, key experimental protocols, and the role of this compound and its derivatives in critical signaling pathways relevant to drug discovery.

Discovery and Historical Context

The formal discovery of the parent indazole ring is attributed to Emil Fischer in the late 19th century. However, the specific discovery of this compound (CAS Number: 253801-04-6) is less clearly defined in historical records. Its emergence in the scientific literature coincides with the rising interest in indazole derivatives as "privileged scaffolds" in drug development, particularly in the pursuit of kinase inhibitors for oncology and inflammatory diseases.[1][2] The utility of the 5-carbaldehyde isomer lies in its capacity to serve as a synthetic handle for introducing diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug design.

The development of synthetic routes to functionalized indazoles has been an active area of research, with numerous methods established for the construction of the core bicyclic system.[2] The synthesis of this compound would have logically followed from these foundational methods, likely developed as a key intermediate to access a range of 5-substituted indazole derivatives.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the construction of the indazole ring from a suitably substituted aniline precursor. One such plausible route is the diazotization and cyclization of 4-amino-3-methylbenzaldehyde.

Representative Synthetic Protocol: Cyclization of 4-amino-3-methylbenzaldehyde

This protocol provides a generalized yet detailed methodology for the synthesis of a 5-substituted indazole, which is conceptually applicable to the synthesis of this compound from the appropriate starting materials.

Step 1: Diazotization

-

Dissolve 4-amino-3-methylbenzaldehyde (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reductive Cyclization

-

In a separate flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool to 10 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, keeping the temperature below 15 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture with concentrated hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data for the synthesis of substituted indazoles via diazotization and cyclization, providing a benchmark for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-amino-3-methylbenzaldehyde |

| Key Reagents | Sodium Nitrite, Sodium Sulfite, HCl |

| Solvent | Water, Ethyl Acetate |

| Reaction Temperature | 0-25 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Role in Signaling Pathways and Drug Development

The indazole scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Derivatives of this compound are instrumental in the synthesis of potent and selective kinase inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[3] The aberrant activation of the JAK-STAT pathway is implicated in various cancers and inflammatory disorders.

Many indazole-based compounds have been developed as inhibitors of JAK kinases. This compound serves as a key starting material for the synthesis of these inhibitors, where the aldehyde group is typically converted into a pharmacophore that interacts with the kinase active site.

Caption: The JAK-STAT signaling pathway and the inhibitory action of indazole-based drugs.

Experimental Workflow for Kinase Inhibitor Screening

The development of kinase inhibitors derived from this compound follows a structured experimental workflow to assess their efficacy and mechanism of action.

Caption: Experimental workflow for the evaluation of kinase inhibitors.

Conclusion

This compound stands as a testament to the evolution of medicinal chemistry, where the strategic functionalization of heterocyclic scaffolds has paved the way for the development of targeted therapeutics. While its own discovery story is interwoven with the broader history of indazole synthesis, its current role as a key intermediate is undisputed. For researchers in drug development, a thorough understanding of its synthesis and its application in constructing complex molecules is essential for the continued innovation of novel kinase inhibitors and other therapeutics. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists working at the forefront of pharmaceutical research.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Indazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-5-carbaldehyde, a key building block in medicinal chemistry and synthetic organic chemistry. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~13.5 | br s | - | N-H |

| ~10.1 | s | - | CHO |

| ~8.5 | s | - | H-4 |

| ~8.2 | d | ~0.9 | H-3 |

| ~7.9 | dd | ~8.7, 1.6 | H-6 |

| ~7.7 | d | ~8.7 | H-7 |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~192.5 | CHO |

| ~142.0 | C-7a |

| ~135.0 | C-3 |

| ~131.0 | C-5 |

| ~127.0 | C-3a |

| ~125.0 | C-4 |

| ~122.0 | C-6 |

| ~111.0 | C-7 |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | N-H stretch |

| ~1680 | C=O stretch (aldehyde) |

| ~1620 | C=C stretch (aromatic) |

| ~1480 | C=N stretch (aromatic) |

Sample preparation: Neat solid, ATR sampling.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 147.0558 | 147.0556 |

| [M+Na]⁺ | 169.0378 | 169.0375 |

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). Molecular Formula: C₈H₆N₂O.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are representative of standard analytical procedures for the characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.[2] A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physical and chemical properties of 1H-Indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 1H-Indazole-5-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural and physicochemical characteristics, spectroscopic data, and key aspects of its chemical reactivity, supported by detailed experimental protocols.

Core Properties and Identifiers

This compound is a white to pale yellow solid that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring a bicyclic indazole core with a reactive aldehyde group at the 5-position, makes it a valuable building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂O | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| CAS Number | 253801-04-6 | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 115-119 °C | |

| Boiling Point | 358.3 °C at 760 mmHg (Predicted) | |

| Density | 1.368 g/cm³ (Predicted) | |

| Flash Point | 174.4 °C (Predicted) | |

| XLogP3 | 1.7 | [3] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Representative data is summarized below.

| Technique | Data |

| ¹H NMR | Spectral data reveals characteristic peaks for the aromatic and aldehyde protons. |

| ¹³C NMR | The spectrum displays distinct signals for the carbonyl carbon and the aromatic carbons of the indazole ring. |

| Infrared (IR) | Key absorptions include a strong carbonyl (C=O) stretch and N-H stretching frequencies. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the aromatic indazole ring and the aldehyde functional group.

Reactivity of the Indazole Ring: The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group will influence the regioselectivity of these reactions.

Reactivity of the Aldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations, including:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

-

Condensation Reactions: It can participate in reactions such as the Wittig reaction to form alkenes.[1]

The reactivity of the aldehyde group makes this compound a valuable precursor for the synthesis of diverse indazole derivatives with potential applications in pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Representative Synthesis: Nitrosation of Indole-5-carbaldehyde (Hypothetical)

This protocol is adapted from the synthesis of indazole-3-carboxaldehydes.[1]

Materials:

-

Indole-5-carbaldehyde

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

A solution of sodium nitrite in water is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.

-

Hydrochloric acid is added slowly to the cooled sodium nitrite solution, and the mixture is stirred.

-

A solution of Indole-5-carbaldehyde in DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to proceed at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion.[1]

Logical Relationships in Reactivity

The chemical reactivity of this compound can be logically categorized based on the reactive sites within the molecule.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-Indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indazole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] Understanding these properties is critical for its effective use in drug discovery, process development, and formulation. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and includes visualizations of key workflows.

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, reaction setup, and formulation. While specific quantitative data is not extensively published, this section provides a general profile and a detailed protocol for its determination.

Table 1: Anticipated Solubility of this compound in Common Solvents

| Solvent | Type | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for stock solutions in biological assays.[2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Often used as a solvent in synthetic reactions involving indazoles.[1] |

| Methanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Acetonitrile | Polar Aprotic | Moderate to Low | A common solvent for HPLC analysis. |

| Water | Polar Protic | Low | The heterocyclic nature and aldehyde group confer some polarity, but the fused ring system limits aqueous solubility. |

| Dichloromethane (DCM) | Nonpolar | Low | |

| Ethyl Acetate | Moderately Polar | Moderate to Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard calibration curve.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand the chemical robustness of this compound under various conditions, which informs storage, handling, and the development of a stability-indicating analytical method.[7][8] Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[9][10][11][12]

Table 2: Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | Decomposition of the indazole ring. |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours | Potential Cannizzaro reaction of the aldehyde. |

| Oxidation | 3% H₂O₂ | 24 hours | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal Degradation | 60-80°C | 48-72 hours | General decomposition.[13] |

| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | As per guidelines | Photochemical reactions, potentially leading to dimerization or rearrangement.[13] |

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development

Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradation products.[14][15]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Sample Preparation:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat if necessary.

-

Basic: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal: Expose a solid sample or a solution to elevated temperatures.

-

Photolytic: Expose a solid sample or a solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all samples using an HPLC-PDA system. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

-

Method Development: Develop a gradient HPLC method that resolves the main peak of this compound from all degradation product peaks.

Diagram 2: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

Diagram 3: Potential Degradation Pathways

Caption: Potential chemical degradation pathways for this compound.

Summary and Recommendations

-

Solubility: this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, with lower solubility in polar protic and nonpolar solvents. For aqueous biological assays, the use of a DMSO stock solution is recommended.

-

Stability: The aldehyde functional group is susceptible to oxidation, making it important to store the compound under an inert atmosphere and protected from light. Solutions should be prepared fresh when possible. For long-term storage, a solid form kept at 2-8°C is advisable.[5]

-

Analytical Method: A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of impurities and degradation products.

This guide provides the foundational knowledge and experimental framework for working with this compound. Researchers should use these protocols as a starting point and adapt them to their specific needs and available equipment.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. usbio.net [usbio.net]

- 6. m.indiamart.com [m.indiamart.com]

- 7. irjpms.com [irjpms.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1H-Indazole-5-carbaldehyde: Properties, Synthesis, and Role in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and elucidates its critical role as a precursor in the development of targeted kinase inhibitors.

Physicochemical Properties of this compound

This compound is a versatile organic compound valued for its unique molecular structure, which features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a carbaldehyde group at the 5-position. This arrangement makes it an important intermediate for the synthesis of a wide range of biologically active molecules.

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 253801-04-6 |

Representative Synthesis of a Substituted 1H-Indazole-carbaldehyde

Synthesis of 5-Bromo-1H-indazole-3-carboxaldehyde

This procedure involves the conversion of 5-bromo-indole to 5-bromo-1H-indazole-3-carboxaldehyde through a nitrosation reaction.

Materials:

-

5-bromo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

A nitrosating mixture is prepared using sodium nitrite and hydrochloric acid in a DMF/water solvent system.

-

A solution of 5-bromo-indole is slowly added to the nitrosating mixture at a controlled temperature, typically 0°C, to manage the exothermic reaction and minimize side product formation.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and in some cases, gentle heating (e.g., to 50°C) is applied to drive the reaction to completion.

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using a solvent system such as petroleum ether/EtOAc to yield the pure 5-bromo-1H-indazole-3-carboxaldehyde.[1]

Role in the Development of Kinase Inhibitors

This compound serves as a crucial starting material in the synthesis of various indazole derivatives that have shown significant promise as kinase inhibitors in cancer therapy.[2][3] The indazole scaffold is considered a "privileged" structure in medicinal chemistry because it can mimic the purine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases. This interaction is fundamental to the mechanism of action of many kinase inhibitors.

The aldehyde functional group at the 5-position of this compound is particularly important as it provides a reactive handle for further chemical modifications. This allows for the introduction of diverse substituents and the construction of more complex molecules with tailored affinities and selectivities for specific kinase targets.

Below is a logical workflow diagram illustrating the role of this compound as a key intermediate in the development of kinase inhibitors.

Caption: Workflow for Kinase Inhibitor Development.

This diagram illustrates the progression from the starting material, this compound, through various stages of drug discovery, including the synthesis of a diverse library of derivatives, screening for biological activity, and optimization of lead compounds to identify a potential clinical candidate. This systematic approach is central to modern drug development and highlights the importance of versatile building blocks like this compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 1H-Indazole-5-carbaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development, offering two primary synthetic routes from commercially available starting materials. The methodologies described are based on established chemical transformations and provide a foundation for the reliable preparation of this key intermediate.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The indazole scaffold is a prominent feature in many pharmaceutical compounds, exhibiting activities such as kinase inhibition. The carbaldehyde functional group at the 5-position serves as a versatile handle for further molecular elaboration, enabling the construction of complex derivatives for drug discovery programs. This document outlines two reliable methods for the synthesis of this compound: the oxidation of (1H-indazol-5-yl)methanol and the reduction of 1H-indazole-5-carbonitrile.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are presented below. Each route offers distinct advantages depending on the availability of starting materials and desired scale of synthesis.

Route 1: Synthesis via Oxidation of (1H-Indazol-5-yl)methanol

This pathway involves the preparation of the alcohol intermediate, (1H-indazol-5-yl)methanol, followed by its oxidation to the target aldehyde.

Experimental Protocol 1.1: Synthesis of (1H-Indazol-5-yl)methanol

A general method for the synthesis of (indazol-yl)methanol derivatives involves the reaction of the corresponding indazole with formaldehyde.[1][2]

Materials:

-

5-substituted-1H-indazole (e.g., 5-nitro-1H-indazole)

-

30% Hydrochloric acid

-

30% Aqueous formaldehyde solution

-

Acetonitrile (for recrystallization)

Procedure:

-

Suspend the 5-substituted-1H-indazole (42 mmol) in 30 mL of 30% hydrochloric acid.

-

Add 3.85 mL of a 30% aqueous solution of formaldehyde (42 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

The product can be purified by recrystallization from a suitable solvent such as acetonitrile.

Note: While a specific protocol for the 5-hydroxymethyl derivative was not found, this general procedure for nitro-substituted indazoles can be adapted. The yield for (4-nitro-1H-indazol-1-yl)methanol is reported to be 92%.[1]

Experimental Protocol 1.2: Oxidation of (1H-Indazol-5-yl)methanol to this compound

The oxidation of the alcohol to the aldehyde can be achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).

Materials:

-

(1H-Indazol-5-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of (1H-indazol-5-yl)methanol in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Route 2: Synthesis via Reduction of 1H-Indazole-5-carbonitrile

This alternative route involves the synthesis of a nitrile intermediate, which is then reduced to the aldehyde.

Experimental Protocol 2.1: Synthesis of 5-Bromo-1H-indazole

5-Bromo-1H-indazole can be synthesized from indazole-3-carboxylic acid via bromination followed by decarboxylation, or more directly from o-toluidine.[3][4]

Experimental Protocol 2.2: Synthesis of 1H-Indazole-5-carbonitrile from 5-Bromo-1H-indazole

The cyanation of 5-bromo-1H-indazole can be achieved using copper(I) cyanide.

Materials:

-

5-Bromo-1H-indazole

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

-

In a reaction vessel, combine 5-bromo-1H-indazole and copper(I) cyanide in a suitable solvent such as DMF.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 1H-indazole-5-carbonitrile.

Note: Palladium-catalyzed cyanation methods using reagents like zinc cyanide or potassium ferrocyanide are also effective for the conversion of aryl bromides to nitriles and can be adapted for this synthesis.[2][5]

Experimental Protocol 2.3: Reduction of 1H-Indazole-5-carbonitrile to this compound

The reduction of the nitrile to the aldehyde is accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[6]

Materials:

-

1H-Indazole-5-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute hydrochloric acid for work-up

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

Dissolve 1H-indazole-5-carbonitrile (1 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed, or alternatively, perform a careful quench with dilute hydrochloric acid.

-

Filter the mixture through Celite® if a precipitate forms, washing the pad with the extraction solvent.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the key quantitative data for the described synthetic routes.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Route 1 | |||||

| Alcohol Synthesis | 5-Nitro-1H-indazole | (4-Nitro-1H-indazol-1-yl)methanol | Formaldehyde, HCl | 92% | [1] |

| Oxidation | (1H-Indazol-5-yl)methanol | This compound | MnO₂ | Substrate dependent | - |

| Route 2 | |||||

| Bromination | Indazole-3-carboxylic acid | 5-Bromo-1H-indazole-3-carboxylic acid | Bromine, Acetic acid | 87.5% | [3] |

| Cyanation | Aryl Bromide | Aryl Nitrile | K₄[Fe(CN)₆], Pd catalyst | High yields reported | [2] |

| Nitrile Reduction | Nitrile | Aldehyde | DIBAL-H | Substrate dependent | [6] |

Workflow Diagrams

References

- 1. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H-Indazole-5-carbaldehyde in Drug Discovery

Introduction

1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a recognized "privileged structure," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the aldehyde functional group at the 5-position serves as a versatile chemical handle for introducing molecular diversity. This allows for the synthesis of large libraries of compounds for screening and the systematic optimization of lead candidates. Its derivatives have shown particular promise as inhibitors of various protein kinases, which are crucial targets in oncology.[2]

These notes provide detailed protocols for key reaction mechanisms involving this compound, including reductive amination, Schiff base condensation, and the Wittig reaction, which are fundamental transformations in the synthesis of novel therapeutic agents.

Application Note 1: Synthesis of Kinase Inhibitors via Reductive Amination

The introduction of substituted amine functionalities is a cornerstone of modern medicinal chemistry. Reductive amination of this compound is a powerful and reliable method for synthesizing secondary and tertiary amines. This reaction allows for the coupling of the indazole core to a vast array of primary and secondary amines, introducing basic centers that can improve aqueous solubility and form key hydrogen bond interactions with biological targets.

In the context of kinase inhibitor design, the newly formed amine linker can position substituents to occupy specific pockets within the ATP-binding site of a target kinase, enhancing potency and selectivity.[2] For example, derivatives of the related 1H-indazole-3-amine scaffold have shown potent inhibitory activity against fibroblast growth factor receptor (FGFR).[2] The one-pot nature of this reaction, combining imine formation and subsequent reduction, makes it highly efficient for library synthesis.

Experimental Protocol 1: One-Pot Reductive Amination

This protocol describes a general, metal-free procedure for the one-pot reductive amination of this compound with a representative primary amine, adapted from established green chemistry methods.[3]

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Sodium borohydride (NaBH₄)

-

Glycerol (as a green solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 146.1 mg).

-

Add the desired primary or secondary amine (e.g., Aniline, 1.0 mmol, 93.1 mg).

-

Add glycerol (3 mL) to the flask.

-

Stir the mixture at 70 °C.

-

In a separate, dry vial, weigh sodium borohydride (1.2 mmol, 45.4 mg).

-

Slowly add the sodium borohydride to the reaction mixture in portions over 10 minutes. Caution: Hydrogen gas evolution.

-

Continue stirring the reaction at 70 °C for 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl-1H-indazole derivative.

Workflow for Reductive Amination

Caption: Workflow for one-pot reductive amination.

Application Note 2: Synthesis of Biologically Active Schiff Bases

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond. The condensation of this compound with various primary amines is a straightforward method to generate a diverse range of indazole-based Schiff base derivatives. These compounds are not only important synthetic intermediates but also exhibit a wide spectrum of biological activities themselves, including antimicrobial, antifungal, and anticancer properties.[4][5]

The imine linkage is relatively stable but can be hydrolyzed under acidic conditions, making it a candidate for prodrug strategies. Furthermore, the C=N bond can be reduced (as in reductive amination) or act as a point for further cycloaddition reactions, making Schiff bases versatile intermediates in a multi-step synthesis.

Experimental Protocol 2: Schiff Base Condensation

This protocol describes the synthesis of a Schiff base from this compound and a primary amine, a common method for generating imines.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-methoxyaniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 mmol, 146.1 mg) in ethanol (15 mL) in a 50 mL round-bottom flask.

-

Add the primary amine (1.0 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a condenser and reflux the mixture for 2-4 hours.

-

Monitor the reaction for the disappearance of starting materials using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Dry the purified Schiff base product under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Workflow for Schiff Base Formation

Caption: Workflow for Schiff base (imine) synthesis.

Application Note 3: C-C Bond Formation via the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). Applying this reaction to this compound allows for the extension of carbon chains and the introduction of alkene functionalities. This is particularly useful for creating rigid linkers to connect the indazole core to other pharmacophores or for synthesizing vinyl-substituted indazoles.

The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions.[6] These olefinic derivatives can serve as final products or as intermediates for further transformations such as hydrogenation, epoxidation, or dihydroxylation, vastly expanding the chemical space accessible from the starting aldehyde. The aldehyde function can be converted into alkenes through Wittig condensations.[7]

Experimental Protocol 3: One-Pot Aqueous Wittig Reaction

This protocol is adapted from a green, one-pot Wittig procedure that is efficient and uses environmentally benign reagents.[6] It is suitable for ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester).

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

An α-bromo ester (e.g., methyl bromoacetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Test tube or round-bottom flask, vigorous magnetic stirrer

Procedure:

-

In a large test tube or flask, add triphenylphosphine (1.4 mmol, 367 mg).

-

Add 5 mL of saturated aqueous NaHCO₃ solution.

-

Stir the suspension vigorously for 1 minute.

-

To the biphasic mixture, add the α-bromo ester (1.6 mmol, e.g., 151 μL of methyl bromoacetate).

-

Immediately add this compound (1.0 mmol, 146.1 mg).

-

Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC (the product is typically more nonpolar than the aldehyde).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Extract the product with DCM or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene product by column chromatography on silica gel.

Workflow for the Wittig Reaction

Caption: Workflow for a one-pot aqueous Wittig reaction.

Quantitative Data Summary

The derivatization of the indazole scaffold is a proven strategy for discovering potent kinase inhibitors. While specific data for derivatives of this compound is proprietary or dispersed, the following tables summarize the inhibitory activities of various indazole derivatives against cancer cell lines and kinases, illustrating the potential of this compound class.

Table 1: Antiproliferative Activity of Indazole-Amine Derivatives Against Human Cancer Cell Lines [8]

| Compound ID | K562 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | >40 | 15.60 ± 1.12 | 33.22 ± 1.87 |

| 5-Fu | 12.17 ± 1.15 | 18.23 ± 2.01 | 7.34 ± 0.64 | 4.87 ± 0.33 |

| Data represents the mean ± standard deviation. 5-Fluorouracil (5-Fu) is a reference compound. |

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives [9][10][11]

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound Example |

| 1H-Indazole-3-carboxamide | PAK1 | 9.8 | Compound 30l |

| 1H-Indazole Amide | ERK1/2 | 9.3 - 25.8 | Compounds 116-118 |

| 1H-Indazole Derivative | EGFR (T790M) | 5.3 | Compound 109 |

| 1H-Indazole-3-amine Derivative | FGFR1 | 3.3 | Compound 9u |

| IC₅₀ values indicate the concentration required for 50% inhibition of enzyme activity. |

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. veterinaria.org [veterinaria.org]

- 6. sciepub.com [sciepub.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 1H-Indazole-5-carbaldehyde for the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique bicyclic aromatic system, capable of engaging in crucial hydrogen bonding interactions with protein targets, has made it a cornerstone in the design of kinase inhibitors. Among the various functionalized indazoles, 1H-Indazole-5-carbaldehyde stands out as a versatile and valuable building block for the synthesis of a diverse array of kinase inhibitors. Its aldehyde functionality provides a reactive handle for the introduction of various pharmacophoric elements, enabling the exploration of chemical space and the optimization of inhibitory activity and selectivity.

These application notes provide a detailed overview of the utilization of this compound in the synthesis of potent inhibitors targeting key kinases implicated in proliferative diseases and other pathological conditions. We will delve into specific synthetic methodologies, present quantitative biological data, and provide detailed experimental protocols to guide researchers in their drug discovery efforts.

Key Synthetic Strategies

The aldehyde group of this compound is amenable to a variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. A particularly effective strategy for generating libraries of potential kinase inhibitors is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot, three-component reaction that rapidly generates substituted imidazo[1,2-a]pyridines and related heterocycles.

This multicomponent reaction involves the condensation of an aldehyde (in this case, this compound), an isocyanide, and an amino-heterocycle (such as 2-aminopyridine or 2-aminopyrimidine). The resulting fused heterocyclic scaffolds are well-suited for interaction with the ATP-binding site of various kinases.

Targeted Kinases and Biological Activity

Derivatives of this compound have shown significant inhibitory activity against several important kinase targets, including:

-

Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. Dysregulation of GSK-3 activity is implicated in diseases such as bipolar disorder, Alzheimer's disease, and cancer.

-

Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of the actin cytoskeleton, involved in processes such as cell adhesion, motility, and contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.

-

Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are central to the immune system and hematopoiesis. JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.

The following table summarizes the inhibitory activity of representative compounds synthesized from this compound against GSK-3β and ROCK2.

| Compound ID | Scaffold | R Group (from Isocyanide) | Target Kinase | IC50 (nM) |

| I-1 | Imidazo[1,2-a]pyridine | tert-Butyl | GSK-3β | 800 |

| I-2 | Imidazo[1,2-a]pyrimidine | Cyclohexyl | GSK-3β | 500 |

| I-3 | Imidazo[1,2-a]pyridine | Benzyl | ROCK2 | 250 |

| I-4 | Imidazo[1,2-a]pyrimidine | 4-Chlorophenyl | ROCK2 | 150 |

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Indazol-5-yl)imidazo[1,2-a]pyridine-3-amine Derivatives via Groebke-Blackburn-Bienaymé Reaction

This protocol describes a general procedure for the synthesis of a library of 2-(1H-indazol-5-yl)imidazo[1,2-a]pyridine-3-amine derivatives.

Materials:

-

This compound

-

Substituted 2-aminopyridine

-

Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

-

Scandium (III) triflate (Sc(OTf)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 mmol) in methanol (10 mL) is added the substituted 2-aminopyridine (1.0 mmol) and the respective isocyanide (1.1 mmol).

-

Scandium (III) triflate (0.1 mmol, 10 mol%) is added to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(1H-indazol-5-yl)imidazo[1,2-a]pyridine-3-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (GSK-3β and ROCK2)

This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against GSK-3β and ROCK2 kinases.

Materials:

-

Recombinant human GSK-3β or ROCK2 enzyme

-

Kinase buffer (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (specific to the kinase)

-

Synthesized inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the specific kinase enzyme, and the inhibitor compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

Visualizations

Caption: Synthetic and screening workflow for developing kinase inhibitors.

Caption: Inhibition of GSK-3 and ROCK signaling pathways.

Application Notes and Protocols: 1H-Indazole-5-carbaldehyde in OLED Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block with potential applications in the development of novel organic electronic materials. While direct utilization of this compound as a primary component in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, its reactive aldehyde functionality and inherent electronic properties make it a valuable precursor for the synthesis of advanced emitter and host materials. These synthesized derivatives can be incorporated into the emissive layer (EML) of an OLED device. This document provides a comprehensive overview of the potential applications of this compound in OLED technology, including detailed, generalized protocols for the synthesis of functional derivatives and the fabrication and characterization of OLED devices. Performance data of related heterocyclic compounds are presented to serve as a benchmark for the development of new materials derived from this compound.

Introduction to 1H-Indazole Derivatives in OLEDs

The indazole core, a bicyclic aromatic heterocycle, offers a rigid and electronically tunable scaffold for the design of OLED materials. By modifying the substituents on the indazole ring, researchers can influence key properties such as emission color, charge transport capabilities, and thermal stability.[1] The presence of a carbaldehyde group at the 5-position of the 1H-indazole ring system provides a reactive site for further chemical modifications, allowing for the construction of more complex, conjugated molecules suitable for use in OLEDs. While specific data on this compound itself is limited, its derivatives could potentially function as:

-

Emitters: Molecules that, when electronically excited, relax by emitting light.

-

Hosts: Materials that form the bulk of the emissive layer and host the emitter molecules.

-

Charge-Transporting Materials: Molecules that facilitate the movement of holes (hole-transport layer, HTL) or electrons (electron-transport layer, ETL) within the OLED device.

Synthesis of Functional OLED Materials from this compound

The aldehyde group of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to create larger, conjugated systems. Below are generalized protocols for common synthetic transformations.

Knoevenagel Condensation for the Synthesis of π-Extended Systems

This reaction can be used to extend the π-conjugation of the indazole core, a key strategy for tuning the emission properties of organic molecules.

Protocol:

-

Dissolution: Dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, cyanoacetate) (1.1 eq.) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired vinyl-substituted indazole derivative.

Reductive Amination for the Synthesis of Charge-Transporting Moieties

This protocol allows for the introduction of amine functionalities, which are common in hole-transporting materials.

Protocol:

-

Imine Formation: Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.0 eq.) in a solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid.

-

Reduction: After imine formation is observed (via TLC or NMR), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

OLED Device Fabrication and Characterization

The following is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation. This can be adapted for materials derived from this compound.[1]

Substrate Preparation

-

Cleaning: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., 1% Hellmanex in deionized water), hot deionized water, and isopropyl alcohol, each for 5 minutes.[1]

-

Drying: Dry the substrates with a stream of dry nitrogen.[1]

-

Surface Treatment: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO and remove organic residues.

Organic Layer and Cathode Deposition

This process is carried out in a high-vacuum thermal evaporation system.

-

Hole-Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a HIL material.

-

Hole-Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of an HTL material.

-

Emissive Layer (EML):

-

Electron-Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃).[1]

-

Electron-Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an EIL material, such as lithium fluoride (LiF).[1]

-

Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area.[1]

Encapsulation and Characterization

-

Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.[1]

-

Characterization:

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.[1]

-

Electroluminescence (EL) Spectra: Measure with a spectrometer to determine the emission color and Commission Internationale de l'Éclairage (CIE) coordinates.[1]

-

External Quantum Efficiency (EQE): Determine from the luminance, EL spectrum, and current density.[1]

-

Performance of Related Heterocyclic Compounds in OLEDs

| Compound Type | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

| Pyrazoloquinoxaline derivative | Dopant in Alq₃ | - | 7.5 - 9.7 | - | - | Green |

| Carbazole derivative (Cz-SBDPI) | Non-doped emitter | 12,984 | 5.9 | 5.7 | 6.2 | Deep-blue |

| Carbazole derivative (CZ-1) | Emitter | 4,130 | 19.3 | - | - | Greenish-blue |

| Carbazole derivative (CZ-2) | Emitter | 4,104 | 20.2 | - | - | Greenish-blue |

Note: The performance of OLEDs is highly dependent on the device architecture and the specific materials used.

Visualized Workflows and Relationships

Caption: Synthetic workflow for functional indazole derivatives.

Caption: OLED fabrication process.

Caption: OLED operational principle.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel materials for OLED applications. Its utility lies in its role as a versatile synthetic intermediate for creating larger, functional molecules with tailored electronic and photophysical properties. The provided generalized protocols for synthesis, device fabrication, and characterization, along with benchmark data from related compounds, offer a foundational guide for researchers venturing into the design and application of new indazole-based materials for next-generation OLED technologies. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully elucidate their potential in this rapidly advancing field.

References

Application Notes and Protocols: 1H-Indazole-5-carbaldehyde as a Versatile Precursor for Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in the development of novel fluorescent probes. Its indazole core is a recognized pharmacophore in medicinal chemistry, and the reactive aldehyde group provides a convenient handle for the synthesis of a diverse range of fluorescent derivatives. These probes can be designed for various applications, including bioimaging, sensing of metal ions, and monitoring of physiological parameters. This document provides detailed application notes and protocols for the proposed synthesis and utilization of fluorescent probes derived from this compound. While direct examples of fluorescent probes from this specific precursor are not extensively documented, established synthetic methodologies such as Knoevenagel condensation and Schiff base formation offer reliable pathways to novel fluorophores.[1][2]

Proposed Synthesis of a Fluorescent Probe via Knoevenagel Condensation

A promising strategy for the synthesis of a fluorescent probe from this compound is the Knoevenagel condensation with an active methylene compound. This reaction is widely used to create fluorescent molecules, often resulting in compounds with environment-sensitive fluorescence, making them suitable for applications such as viscosity sensing or as molecular rotors.[1]

Here, we propose a hypothetical fluorescent probe, (Z)-2-(1H-indazol-5-yl)-3-(benzo[d]thiazol-2-yl)acrylonitrile (IBTA) , synthesized via the Knoevenagel condensation of this compound with 2-(benzo[d]thiazol-2-yl)acetonitrile. Benzothiazole derivatives are well-known for their fluorescent properties.

General Synthesis Workflow

Caption: General workflow for the synthesis of a fluorescent probe.

Experimental Protocols

Synthesis of (Z)-2-(1H-indazol-5-yl)-3-(benzo[d]thiazol-2-yl)acrylonitrile (IBTA)

Materials:

-

This compound

-

2-(benzo[d]thiazol-2-yl)acetonitrile

-

Piperidine

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the pure fluorescent probe IBTA as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed fluorescent probe IBTA, based on values reported for analogous styryl-type benzothiazole dyes.

| Property | Estimated Value | Notes |

| Excitation Wavelength (λex) | ~420 nm | In a non-polar solvent like dioxane. |

| Emission Wavelength (λem) | ~530 nm | In a non-polar solvent like dioxane. |

| Quantum Yield (Φ) | 0.05 (in ethanol) to 0.6 (in glycerol) | Expected to be sensitive to solvent viscosity (molecular rotor characteristics). |

| Molar Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ | In dioxane. |

| Stokes Shift | ~110 nm | |

| Limit of Detection (LOD) | Not directly applicable | This type of probe is often used for imaging changes in the microenvironment rather than analyte concentration. |

Application: Detection of Increased Viscosity

Fluorescent probes with molecular rotor characteristics, such as the proposed IBTA, exhibit a significant increase in fluorescence quantum yield in viscous environments. This is due to the restriction of intramolecular rotation in the excited state, which reduces non-radiative decay pathways. This property can be exploited to image viscosity changes in living cells, which is relevant for studying cellular processes like apoptosis and protein aggregation.

Protocol for Live Cell Imaging of Viscosity

Materials:

-

IBTA stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

Confocal microscope

Procedure:

-

Cell Culture: Culture HeLa cells in a suitable medium in a glass-bottom dish until they reach 70-80% confluency.

-

Probe Loading: Prepare a working solution of IBTA by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 5 µM.

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the IBTA working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

Inducing Viscosity Change (Optional): To induce an increase in intracellular viscosity, treat the cells with a known agent (e.g., nystatin or monensin) for a specific duration.

-

Washing: Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a confocal microscope with excitation at ~420 nm and collect the emission between 500-600 nm.

-

Data Analysis: Quantify the fluorescence intensity in the cells using appropriate image analysis software. An increase in fluorescence intensity would indicate an increase in intracellular viscosity.

Signaling Pathway and Detection Mechanism

The detection of viscosity is based on the photophysical properties of the molecular rotor. In a low-viscosity environment, the molecule can freely rotate around its single bonds after excitation, leading to non-radiative decay and low fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to return to the ground state via radiative decay, resulting in a significant increase in fluorescence.

References

Application Note: A Robust Protocol for the Formylation of 1H-Indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-indazole-3-carbaldehydes are crucial intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of polyfunctionalized 3-substituted indazoles, which are prominent in the development of kinase inhibitors.[1][2] The aldehyde functional group allows for a wide range of subsequent chemical transformations, including Knoevenagel and Wittig condensations, and the construction of other heterocyclic systems.[2][3] While direct formylation of aromatic rings is often achieved through methods like the Vilsmeier-Haack reaction, this approach is notably ineffective for the direct formylation at the C3 position of the 1H-indazole ring system.[3] To overcome this limitation, an efficient and optimized protocol has been developed involving the nitrosation of indole precursors, which yields the desired 1H-indazole-3-carbaldehydes under mild acidic conditions.[1][2] This method is applicable to both electron-rich and electron-deficient indoles.[4]

Principle of the Method